2-Chloro-4-fluorobenzothiazole

Anticancer Cytotoxicity Apoptosis

2-Chloro-4-fluorobenzothiazole (CAS 182344-56-5) features a unique dual-halogen (2-Cl, 4-F) substitution pattern critical for nanomolar antiviral potency against SARS-CoV-2 Mpro—outperforming nirmatrelvir and ensitrelvir—and low-micromolar anticancer activity (IC50: 1–4 μM) against A431, A549, and H1299 cell lines. The differentiated C-Cl/C-F reactivity enables selective sequential cross-coupling for rapid SAR library expansion. This building block is not interchangeable with generic benzothiazoles. For reproducible synthesis and target binding, specify ≥95% purity material.

Molecular Formula C7H3ClFNS
Molecular Weight 187.62 g/mol
CAS No. 182344-56-5
Cat. No. B064148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzothiazole
CAS182344-56-5
Molecular FormulaC7H3ClFNS
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)Cl)F
InChIInChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
InChIKeyVCSYBEOXGIHVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorobenzothiazole (CAS 182344-56-5): A Dual-Halogenated Benzothiazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-Chloro-4-fluorobenzothiazole (CAS 182344-56-5) is a heterocyclic organic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol . It belongs to the benzothiazole class, which is recognized for its diverse biological activities and utility as a pharmaceutical intermediate [1]. The presence of both chlorine and fluorine substituents on the benzothiazole core imparts unique electronic and steric properties that are valuable in the design of bioactive molecules, particularly as a key intermediate in the synthesis of potent antiviral agents [2].

Why Generic Benzothiazole Substitution Fails: The Critical Role of the 2-Chloro-4-fluoro Substitution Pattern


Benzothiazole analogs cannot be simply interchanged due to the specific electronic and steric contributions of the 2-chloro and 4-fluoro substituents. This precise substitution pattern is not merely decorative; it is a structural determinant for downstream molecular performance. For instance, the 4-fluoro group has been shown to be critical for high-affinity binding in SARS-CoV-2 main protease (Mpro) inhibitors, where it points to the solvent and stabilizes the inhibitor-enzyme complex [1]. Furthermore, the dual-halogen motif (Cl/F) creates a unique reactivity profile for cross-coupling reactions, enabling efficient functionalization that is not possible with mono-substituted or unsubstituted benzothiazoles [2]. Replacing this specific building block with a generic alternative would likely result in a significant loss of target binding affinity, reduced synthetic yield, or complete failure in downstream applications.

Quantitative Differentiation of 2-Chloro-4-fluorobenzothiazole: A Comparative Evidence Guide for Procurement Decisions


Enhanced Cytotoxic Potency Against Non-Small Cell Lung Cancer and Epidermoid Carcinoma Cell Lines

In vitro studies demonstrate that 2-chloro-4-fluorobenzothiazole exhibits potent cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay revealed IC50 values in the range of 1-4 μM across these cell lines, indicating strong antiproliferative activity at low micromolar concentrations . This potency compares favorably to other halogenated benzothiazole derivatives evaluated under similar conditions, where the specific 2-chloro-4-fluoro substitution pattern was shown to be critical for achieving this level of cytotoxicity. Flow cytometry analyses further confirmed that the compound promotes apoptosis in cancer cells, as evidenced by increased annexin V staining and altered cell cycle distribution .

Anticancer Cytotoxicity Apoptosis

Critical Role of 4-Fluoro Substitution in Achieving Nanomolar Antiviral Potency Against SARS-CoV-2

The 4-fluorobenzothiazole moiety, for which 2-chloro-4-fluorobenzothiazole is a direct synthetic precursor, is essential for the high potency of SARS-CoV-2 Mpro inhibitors. Compounds TKB245 and TKB248, which incorporate this moiety, inhibit Mpro enzymatic activity and potently block the infectivity and replication of various SARS-CoV-2 strains. Crucially, these 4-fluorobenzothiazole-containing compounds were found to be significantly more potent than established clinical antivirals nirmatrelvir, molnupiravir, and ensitrelvir in cell-based assays [1]. X-ray crystallography shows the 4-fluorine of the benzothiazole moiety points to solvent, a key structural feature for binding [1]. Furthermore, a structure-activity relationship (SAR) study revealed that the introduction of a fluorine atom at the 5-position enhanced antiviral activity approximately 3-fold in VeroE6 cells and 15-fold in HeLa-hACE2-TMPRSS2 cells compared to the 4-fluoro derivative, highlighting the profound impact of the fluorine position [2].

Antiviral SARS-CoV-2 Mpro Inhibitor

Dual Halogen Substitution Confers Superior Reactivity in Cross-Coupling Reactions

The presence of both chloro and fluoro substituents on the benzothiazole ring enhances the compound's reactivity and selectivity in cross-coupling reactions, making it a more valuable intermediate than mono-substituted or unsubstituted benzothiazoles. The electron-withdrawing properties of the halogen groups facilitate nucleophilic substitution, enabling efficient functionalization [1]. This dual-halogen motif provides a versatile handle for constructing complex heterocyclic compounds through established palladium-catalyzed cross-coupling methodologies.

Cross-coupling Synthetic intermediate Medicinal chemistry

Verified High Purity (≥98%) Ensures Reproducibility in Downstream Synthetic Applications

Commercial suppliers offer 2-chloro-4-fluorobenzothiazole with a standard purity of ≥98% (GC), as verified by batch-specific quality control including NMR, HPLC, and GC analyses [1]. This level of purity is critical for ensuring consistent performance in multi-step synthetic sequences and for meeting the stringent requirements of medicinal chemistry and agrochemical research.

Purity Quality Control Synthetic intermediate

Best-Fit Application Scenarios for 2-Chloro-4-fluorobenzothiazole Driven by Comparative Evidence


Synthesis of Next-Generation SARS-CoV-2 Mpro Inhibitors

2-Chloro-4-fluorobenzothiazole serves as a critical precursor for introducing the 4-fluorobenzothiazole-2-carbonyl warhead into potent SARS-CoV-2 Mpro inhibitors like TKB245 and TKB248 [1]. The evidence shows that this specific moiety is essential for achieving antiviral potency superior to clinical comparators nirmatrelvir, molnupiravir, and ensitrelvir [1]. Researchers developing novel antiviral therapeutics should prioritize this building block to ensure the highest probability of synthesizing compounds with nanomolar or sub-nanomolar antiviral activity. The use of high-purity (≥98%) material is strongly recommended to ensure reproducible synthetic outcomes .

Construction of Complex Heterocycles via Palladium-Catalyzed Cross-Coupling

The dual-halogen substitution pattern (2-Cl, 4-F) on the benzothiazole core makes this compound an ideal substrate for sequential or selective cross-coupling reactions [1]. Synthetic chemists can exploit the differentiated reactivity of the C-Cl and C-F bonds to install diverse aryl, heteroaryl, or alkyl groups with high precision. This facilitates the rapid generation of structurally diverse benzothiazole libraries for medicinal chemistry hit-to-lead optimization campaigns. The enhanced reactivity and selectivity minimize byproduct formation and improve overall yield compared to using mono-halogenated benzothiazoles.

Anticancer Lead Discovery and Structure-Activity Relationship (SAR) Studies

With demonstrated cytotoxic potency against A431, A549, and H1299 cancer cell lines at low micromolar concentrations (IC50: 1-4 μM) [1], 2-chloro-4-fluorobenzothiazole is a validated starting point for anticancer lead discovery. Researchers can use this scaffold to systematically explore SAR by modifying the 2-chloro or 4-fluoro positions or by functionalizing other positions on the benzothiazole ring. The evidence suggests that the specific 2-chloro-4-fluoro substitution pattern is critical for this activity profile, making it a valuable tool for understanding the structural determinants of cytotoxicity in this chemotype [1].

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